In-Depth Technical Guide: Molecular Structure, Physicochemical Properties, and Synthesis of 4-[(3,4-Dimethoxyphenyl)methyl]morpholine
In-Depth Technical Guide: Molecular Structure, Physicochemical Properties, and Synthesis of 4-[(3,4-Dimethoxyphenyl)methyl]morpholine
Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Executive Summary
In the landscape of rational drug design, the strategic combination of distinct pharmacophores is essential for optimizing both target affinity and pharmacokinetic profiles. 4-[(3,4-Dimethoxyphenyl)methyl]morpholine —often referred to as 4-(3,4-dimethoxybenzyl)morpholine—is a highly versatile building block that exemplifies this principle. By bridging an electron-rich 3,4-dimethoxyphenyl (veratryl) moiety with a hydrophilic morpholine ring via a flexible methylene linker, this compound achieves a highly desirable balance of lipophilicity and aqueous solubility. This whitepaper provides a comprehensive technical analysis of its structural logic, physicochemical parameters, and a self-validating synthetic methodology.
Structural Elucidation and Physicochemical Profiling
The architectural logic of 4-[(3,4-Dimethoxyphenyl)methyl]morpholine is defined by three core components, each contributing specific physicochemical properties to the overall molecule:
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The Morpholine Ring: A six-membered heterocycle containing both an ether oxygen and a secondary amine nitrogen. The nitrogen atom imparts basicity (pKa ~8.3), ensuring the molecule is partially protonated at physiological pH. This drastically enhances aqueous solubility compared to purely carbocyclic analogs [1].
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The Methylene Bridge: A single sp3 hybridized carbon that serves as a flexible spacer. This prevents steric clashing between the two bulky ring systems and allows the molecule to adopt multiple binding conformations with minimal entropic penalty.
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The 3,4-Dimethoxyphenyl Group: Derived from veratraldehyde, this electron-rich aromatic system drives lipophilicity. The methoxy groups act as potent hydrogen bond acceptors, while the electron-dense π -system facilitates strong π−π or cation- π stacking interactions within target protein binding pockets [2].
Quantitative Data Summary
The following table summarizes the calculated and experimental physicochemical properties critical for evaluating this compound against Lipinski's Rule of Five.
| Property | Value | Causality / Significance in Drug Design |
| Molecular Formula | C₁₃H₁₉NO₃ | Defines the atomic composition and stoichiometry. |
| Molecular Weight | 237.30 g/mol | Optimal size for small-molecule drug design; minimizes steric hindrance. |
| Monoisotopic Mass | 237.1365 Da | Critical parameter for High-Resolution Mass Spectrometry (HRMS) validation. |
| Hydrogen Bond Donors | 0 | Absence of H-bond donors enhances passive membrane permeability. |
| Hydrogen Bond Acceptors | 4 | Facilitates robust target protein binding via the morpholine and methoxy oxygens. |
| Topological Polar Surface Area | ~31.0 Ų | TPSA < 90 Ų indicates an excellent probability for Blood-Brain Barrier (BBB) penetration. |
| Calculated LogP (cLogP) | ~1.5 - 1.8 | Balances aqueous solubility with lipophilicity for a favorable ADME profile. |
Pharmacological Relevance and SAR Logic
Understanding the Structure-Activity Relationship (SAR) of 4-[(3,4-Dimethoxyphenyl)methyl]morpholine is critical when utilizing it as a scaffold for central nervous system (CNS) agents or enzyme inhibitors. The diagram below maps the functional contributions of each structural domain.
Workflow for the reductive amination of 4-[(3,4-Dimethoxyphenyl)methyl]morpholine.
Synthetic Methodology: Reductive Amination Protocol
The most efficient and scalable route to synthesize 4-[(3,4-Dimethoxyphenyl)methyl]morpholine is via the direct reductive amination of 3,4-dimethoxybenzaldehyde with morpholine.
Causality Behind Experimental Choices
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Reducing Agent: Sodium triacetoxyborohydride (STAB) is selected over sodium cyanoborohydride ( NaBH3CN ). The electron-withdrawing acetoxy groups stabilize the boron-hydrogen bond, making STAB a remarkably mild reducing agent. It selectively reduces the iminium ion intermediate at a much faster rate than the starting aldehyde, preventing the unwanted formation of 3,4-dimethoxybenzyl alcohol [3]. Furthermore, STAB eliminates the risk of generating highly toxic cyanide byproducts.
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Solvent: 1,2-Dichloroethane (DCE) is utilized because STAB exhibits optimal stability and solubility in chlorinated solvents, and DCE prevents the competitive acetal formation often seen when using methanol.
Structure-Activity Relationship (SAR) logic of 4-[(3,4-Dimethoxyphenyl)methyl]morpholine.
Step-by-Step Protocol (Self-Validating System)
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Reaction Setup: In a flame-dried round-bottom flask under an inert nitrogen atmosphere, dissolve 1.0 equivalent (eq) of 3,4-dimethoxybenzaldehyde in anhydrous DCE to achieve a 0.2 M concentration.
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Amine Addition: Add 1.1 eq of morpholine to the solution. Stir at room temperature (20–25 °C) for 30 minutes.
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In-Process Control (IPC) 1: Sample the reaction mixture and analyze via TLC (Hexanes/EtOAc 7:3) or LC-MS. Proceed only when the aldehyde peak has disappeared, confirming the formation of the hemiaminal/iminium intermediate.
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Reduction: Cool the mixture to 0 °C using an ice bath. Slowly add 1.5 eq of STAB portion-wise to control any exothermic release. Add 1.0 eq of glacial acetic acid to catalyze the dehydration of the hemiaminal to the reactive iminium species.
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Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 4–6 hours.
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In-Process Control (IPC) 2: Perform LC-MS analysis. The reaction is deemed complete when the iminium intermediate is fully converted to the target product mass ( m/z [M+H]+=238.1 ).
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Quenching & Extraction: Quench the reaction by slowly adding saturated aqueous sodium bicarbonate ( NaHCO3 ) until the aqueous layer reaches pH 8. This neutralizes the acetic acid and breaks down boron complexes. Extract the aqueous layer three times with dichloromethane (DCM).
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Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate ( Na2SO4 ), and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography (eluent: gradient of DCM to DCM/MeOH 95:5) to yield the pure title compound.
Analytical Characterization Protocols
To ensure the structural integrity and purity of the synthesized compound, the following orthogonal analytical techniques must be employed:
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Nuclear Magnetic Resonance ( 1H -NMR, 400 MHz, CDCl3 ): Validation requires the identification of the characteristic singlet of the methylene bridge protons at δ 3.4–3.5 ppm. The morpholine protons will appear as two distinct multiplets around δ 2.4–2.5 ppm ( CH2−N ) and δ 3.6–3.7 ppm ( CH2−O ). The methoxy groups will manifest as strong singlets near δ 3.8–3.9 ppm.
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High-Resolution Mass Spectrometry (HRMS): Electrospray ionization (ESI-TOF) in positive mode must yield a prominent [M+H]+ peak at m/z 238.1438 (calculated for C13H20NO3+ ).
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High-Performance Liquid Chromatography (HPLC): Utilize a reverse-phase C18 column with a gradient of Water/Acetonitrile containing 0.1% Formic Acid. The basicity of the morpholine ring ensures sharp peak shapes under acidic mobile phase conditions. Target purity must exceed 95% based on UV absorption at 254 nm.
References
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Title: Morpholine | C4H9NO | CID 8083 - PubChem Source: National Center for Biotechnology Information (NIH) URL: [Link]
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Title: Veratraldehyde | C9H10O3 | CID 8419 - PubChem Source: National Center for Biotechnology Information (NIH) URL: [Link]
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Title: Sodium triacetoxyborohydride - Organic Chemistry Portal Source: Organic Chemistry Portal URL: [Link]
